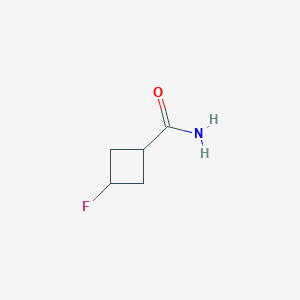

3-Fluorocyclobutane-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHBOYOMJFJKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluorocyclobutane 1 Carboxamide and Fluorinated Cyclobutane Derivatives

Stereoselective Approaches to Cyclobutane (B1203170) Ring Construction

The construction of the cyclobutane ring with control over its stereochemistry is a pivotal step in the synthesis of complex molecules. While traditional methods like [2+2] photocycloadditions are common for forming cyclobutane rings, achieving high stereoselectivity in intermolecular reactions can be challenging. nih.gov

Recent advancements have focused on alternative strategies. One such innovative approach involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. nih.gov This method utilizes iodonitrene chemistry, proceeding through a radical pathway and a nitrogen extrusion process to stereospecifically generate the cyclobutane core. nih.gov This strategy has been successfully applied to the formal synthesis of natural products containing complex cyclobutane structures. nih.gov

Another powerful strategy is the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. nih.gov This method allows for the highly diastereoselective synthesis of bicyclic systems containing a cyclobutane ring, such as bicyclo[3.2.0]heptanes and bicyclo[4.2.0]octanes. nih.gov The resulting α-silyl ketone functionality provides a versatile handle for further elaboration of the cyclobutane ring. nih.gov

Furthermore, C–H functionalization logic has been applied to the synthesis of complex cyclobutane natural products. nih.gov This approach views a carbonyl group attached to the cyclobutane ring as a latent directing group for subsequent C–H functionalization, offering an alternative to traditional cycloaddition strategies. nih.gov

Contemporary Fluorination Strategies for Cyclobutane Systems

The introduction of a fluorine atom onto the cyclobutane ring can be achieved through various modern fluorination techniques. The choice of method often depends on the available starting materials and the desired stereochemistry.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a widely employed strategy for the synthesis of fluorinated cyclobutanes. This approach typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion source. Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). nih.govacs.orgharvard.edu

A key challenge in nucleophilic fluorination is the relatively low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. ucla.edu To circumvent this, various strategies have been developed. For instance, the use of triflate as a leaving group in combination with [¹⁸F]CsF in a mixture of t-butanol and acetonitrile (B52724) has proven effective for the radiosynthesis of fluorinated cyclobutane derivatives. nih.govacs.org The choice of solvent and counter-ion can significantly influence the outcome of the reaction, with CsF in t-butanol being an efficient system for minimizing elimination byproducts. acs.org

The stereochemical outcome of nucleophilic fluorination on cyclobutane rings often proceeds with inversion of configuration via an Sₙ2 mechanism. This allows for the stereoselective synthesis of specific isomers, provided a stereochemically pure precursor is used. For example, the synthesis of syn-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid has been achieved through the stereoselective reduction of a ketone precursor to the corresponding anti-alcohol, followed by fluorination with inversion of stereochemistry. documentsdelivered.com

Transition metal-catalyzed nucleophilic fluorination has also emerged as a powerful tool. Rhodium complexes have been shown to catalyze the fluorination of acyl chlorides, demonstrating the potential for metal-mediated C-F bond formation. nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers a complementary approach to nucleophilic methods. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used as a source of "electrophilic" fluorine. bohrium.com These reagents can react with electron-rich centers, such as enolates or silyl (B83357) enol ethers, to introduce a fluorine atom.

The fluorination of alkylidenecyclobutanes with Selectfluor® has been shown to produce a variety of fluorinated cyclobutane products, including fluorohydrins, fluoroethers, and fluoroketones, while keeping the cyclobutane ring intact. bohrium.com The reaction proceeds through a radical pathway, and the type of product obtained can be controlled by the choice of nucleophilic reagent added to the reaction mixture. bohrium.com

While direct generation of a free "F+" cation is not feasible due to the high electronegativity of fluorine, electrophilic fluorinating agents are designed to have an electron-deficient fluorine atom that can be transferred to a nucleophilic substrate. youtube.com The stability of the resulting C-F bond is a major driving force for these reactions. youtube.com

Functional Group Interconversions Leading to the Carboxamide Moiety

The final step in the synthesis of 3-Fluorocyclobutane-1-carboxamide involves the formation of the carboxamide group. This is typically achieved through the conversion of a carboxylic acid or its derivative.

The most common method is the coupling of a carboxylic acid with ammonia (B1221849) or an ammonia equivalent. This transformation can be facilitated by a variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate the carboxylic acid towards nucleophilic attack by the amine. nih.gov

Alternatively, the carboxamide can be prepared from other functional groups. For example, a nitrile group can be hydrolyzed to a carboxylic acid, which is then converted to the carboxamide. nih.gov Nitriles themselves can be synthesized by displacement of a halide or sulfonate with a cyanide anion. vanderbilt.edu Another route involves the reduction of an azide (B81097) to an amine, which can then be acylated. vanderbilt.edu

The conversion of esters to carboxamides is also a viable pathway. For instance, treatment of an ester with dimethylaluminium amide can yield the corresponding amide. vanderbilt.edu These functional group interconversions are fundamental transformations in organic synthesis and are well-established. ub.edusolubilityofthings.comsavemyexams.comocr.org.uk

Table 1: Key Functional Group Interconversions for Carboxamide Synthesis

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Carboxylic Acid | Carboxamide | Amine, Coupling Agent (e.g., HATU, DCC) |

| Nitrile | Carboxamide | 1. Hydrolysis (acid or base) to Carboxylic Acid; 2. Amide coupling |

| Ester | Carboxamide | Amine, often with heating or catalysis |

| Acyl Chloride | Carboxamide | Amine |

Synthetic Routes to Key Fluorocyclobutane (B14750743) Precursors and Intermediates (e.g., Carboxylic Acids, Carbaldehydes)

The synthesis of this compound relies on the availability of key precursors, primarily 3-fluorocyclobutane-1-carboxylic acid and 3-fluorocyclobutane-1-carbaldehyde.

A common route to 3-fluorocyclobutane-1-carboxylic acid starts from cyclobutanone. researchgate.net The synthesis can involve a Grignard reaction on a protected ketoacid, followed by deoxyfluorination and subsequent functional group manipulations to reveal the carboxylic acid. researchgate.net Multigram-scale syntheses of 3-fluorocyclobutanecarboxylic acid have been developed, highlighting its importance as a key intermediate. researchgate.net The introduction of fluorine is often achieved via nucleophilic fluorination of a corresponding hydroxycyclobutane precursor. researchgate.net

3-Fluorocyclobutane-1-carbaldehyde serves as another crucial building block. Its synthesis can involve the fluorination of a suitable cyclobutane precursor, followed by oxidation of a primary alcohol or reduction of a carboxylic acid derivative. For example, the aldehyde can be obtained through the oxidation of the corresponding alcohol, which in turn can be synthesized from the carboxylic acid.

The synthesis of the unnatural amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), which has been developed for PET imaging of tumors, also provides valuable insights into the synthesis of related precursors. nih.govsnmjournals.orgnih.gov The synthesis of FACBC often involves the nucleophilic fluorination of a protected cyclobutane derivative containing a triflate leaving group. snmjournals.orgnih.gov

Protecting Group Strategies in the Synthesis of Functionalized Fluorocyclobutanes

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. organic-chemistry.orgnumberanalytics.comjocpr.com

For syntheses involving amino acid derivatives, such as the precursors to FACBC, both the amino and carboxylic acid groups typically require protection. The amino group is commonly protected as a carbamate, for instance, a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed with acid. nih.govacs.orgorganic-chemistry.org The carboxylic acid is often protected as an ester, for example, a methyl or ethyl ester, which can be hydrolyzed under acidic or basic conditions. snmjournals.org

Hydroxyl groups, which are often precursors to the fluorine atom in nucleophilic fluorination, may also require protection in certain synthetic steps. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers, are widely used for this purpose due to their ease of introduction and removal with fluoride-based reagents like TBAF. harvard.edulibretexts.org

The choice of protecting groups must be carefully planned to ensure their stability during the various reaction steps and to allow for their selective removal without affecting other parts of the molecule. This is known as an orthogonal protecting group strategy. organic-chemistry.org For example, a Boc-protected amine can be deprotected under acidic conditions, while a silyl ether protecting a hydroxyl group remains intact, allowing for further transformations at the deprotected site. organic-chemistry.orglibretexts.org

Table 2: Common Protecting Groups in Fluorocyclobutane Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., HCl, TFA) |

| Carboxylic Acid | Methyl Ester | - | Acid or base hydrolysis |

| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF), acid |

| Hydroxyl | Triethylsilyl ether | TES | Fluoride source (e.g., TBAF), acid |

Scalability and Efficiency of Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and related fluorinated cyclobutane derivatives presents significant challenges. The scalability and efficiency of a synthetic protocol are paramount, governed by factors such as cost of starting materials, reaction yields, operational simplicity, safety, and throughput. Research has focused on developing robust methods that can deliver these valuable building blocks on a multigram to kilogram scale.

A key strategy for scalable synthesis involves starting from inexpensive and commercially available chemicals. One efficient, decagram-scale synthesis of 3-fluorocyclobutane-1-carboxylic acid, the direct precursor to this compound, begins with cyclobutanone. researchgate.net This multi-step process has been successfully executed to produce up to 39-gram quantities of cyclobutane derivatives. researchgate.net Another scalable approach begins with the dianion of 4-methoxyphenylacetic acid and epichlorohydrin, which are both inexpensive materials, to construct the cyclobutane ring. acs.org This method was developed to provide a diastereoselective synthesis of cyclobutane hydroxy acids, which can be further functionalized. acs.org

The choice of fluorination agent and method is critical for efficiency. While radiolabeling syntheses for PET imaging agents like [¹⁸F]FACBC operate on a small scale, they are optimized for high radiochemical yield and purity. consensus.appnih.gov For instance, the synthesis of [¹⁸F]FACBC via nucleophilic fluorination of a triflate precursor was reported with a 12% radiochemical yield, completed within 60 minutes. snmjournals.orgnih.gov Subsequent improvements and automation of this radiosynthesis have successfully doubled the yield to 24%, demonstrating a clear focus on process efficiency. nih.gov

For non-radioactive, large-scale production, other fluorination techniques are more suitable. The use of sulfur tetrafluoride (SF₄) has proven effective for the gram-to-multigram scale synthesis of trifluoromethyl cyclobutanes from various cyclobutane carboxylic acids. nih.govacs.org This method is compatible with a range of functional groups and has been used to produce quantities greater than 10 grams. nih.govacs.org

Patented methods for key intermediates, such as 3-oxocyclobutanecarboxylic acid, also highlight pathways designed for scalability. One such process utilizes acetone, bromine, and malononitrile (B47326) with a phase-transfer catalyst, avoiding more hazardous reagents and simplifying the operational path for better reliability and safety in production. google.com

Table 1: Comparison of Synthetic Protocols for Fluorinated Cyclobutane Derivatives

| Target Compound/Intermediate | Starting Material | Key Reagents | Scale | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluorocyclobutane-1-carboxylic acid | Cyclobutanone | Nucleophilic Fluorinating Agent | Multigram | Not specified | researchgate.net |

| Cyclobutane Hydroxy Acid | 4-Methoxyphenylacetic acid, Epichlorohydrin | Magnesium | Scalable | 55% (3 steps) | acs.org |

| anti-[¹⁸F]FACBC | syn-1-t-butyl-carbamate-3-trifluromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester | K[¹⁸F]F/Kryptofix 2.2 | NCA (No Carrier Added) | 12% | nih.gov |

| anti-[¹⁸F]FACBC (Automated) | Labeling Precursor | K[¹⁸F]F | NCA (No Carrier Added) | 24% | nih.gov |

| Trifluoromethyl Cyclobutanes | Cyclobutane Carboxylic Acids | Sulfur Tetrafluoride (SF₄) | >10 g | Good | nih.govacs.org |

Table 2: Detailed Findings on Scalable Synthesis of Trifluoromethyl Cyclobutanes via SF₄ Fluorination

| Substrate | Product | Scale of Isolated Product | Reaction Time (h) | Reaction Temperature (°C) | Reference |

|---|---|---|---|---|---|

| (Hetero)aromatic cyclobutane carboxylic acids (1-18) | Trifluoromethyl cyclobutanes (1a-18a) | 500 mg - 5 g | 12 - 144 | 60 - 110 | nih.govacs.org |

Elucidation of Chemical Reactivity and Transformative Potential of 3 Fluorocyclobutane 1 Carboxamide Analogues

Reactions Involving the Carboxamide Functional Group

The carboxamide moiety on the fluorinated cyclobutane (B1203170) ring can participate in a range of chemical reactions, although its reactivity can be influenced by the adjacent strained ring. The amide group is not merely a passive substituent; it can be chemically transformed or used as an activating or directing group for reactions on the cyclobutane core.

Key transformations of the carboxamide group include hydrolysis, reduction, and its use as a directing group. Hydrolysis of the amide to the corresponding carboxylic acid is a fundamental transformation. For instance, amide-cyclobutane derivatives can be hydrolyzed to yield carboxy-cyclobutane isomers, a key step after stereoselective synthesis via [2+2] cycloaddition. rsc.org In other cases, particularly when the amide is part of a more complex directing group like an aminoquinoline auxiliary, cleavage can be challenging and require considerable functional group manipulation. nih.gov The hindered nature of some primary amides on a cyclobutane ring can also make them surprisingly susceptible to dehydration, yielding a nitrile under treatment with reagents like the Burgess reagent. acs.org

The carboxamide can also act as an effective directing group in C–H functionalization reactions, guiding transition metals to activate specific C-H bonds on the cyclobutane ring for arylation or olefination. nih.govacs.org

Table 1: Representative Reactions of the Carboxamide Group

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | Acidic or basic conditions (e.g., conc. HCl, heat) | Carboxylic Acid | rsc.org |

| Dehydration | Burgess reagent | Nitrile | acs.org |

| Directed C-H Arylation | Pd(OAc)₂, ArI, AgOAc | Arylated Cyclobutane | nih.govacs.org |

| Oxidation | Oxidizing agents | Carboxylic Acid or other oxidized derivatives |

Nucleophilic and Electrophilic Reactions at the Fluorinated Cyclobutane Ring

The fluorinated cyclobutane ring is subject to both nucleophilic and electrophilic attack, with the regioselectivity and feasibility of these reactions being heavily influenced by the fluorine and carboxamide substituents.

Nucleophilic Reactions: Nucleophilic substitution is a key reaction, particularly in the synthesis of these compounds. A common strategy involves the nucleophilic fluorination of a precursor, such as a cyclobutane triflate, using a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This approach can overcome competing elimination reactions that are often problematic in strained ring systems. nih.gov The fluorine atom itself is a poor leaving group, meaning that direct nucleophilic substitution of the fluoride is rare. nih.gov Instead, reactions often occur at carbon atoms bearing other leaving groups, with the fluorine atom exerting a strong stereoelectronic influence on the outcome. nih.gov

Electrophilic Reactions: Electrophilic reactions on the cyclobutane ring are also prominent. An efficient method for introducing functionality is through the C–H functionalization of the cyclobutane ring, where the carboxamide (often modified into an auxiliary like picolinamide) directs a palladium catalyst to selectively replace a C-H bond with a new C-C or C-heteroatom bond. nih.govacs.org This strategy has proven effective for coupling with various partners, including electron-rich arenes and indoles. nih.gov Furthermore, electrophilic fluorination of precursors like alkylidenecyclobutanes with reagents such as Selectfluor can yield fluorinated cyclobutanes, where the regioselectivity can be controlled by the addition of different nucleophiles in a difunctionalization reaction. bohrium.com

Table 2: Reactions at the Fluorinated Cyclobutane Ring

| Reaction Type | Reactant Type | Example Reagent | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Nucleophile | Cesium fluoride (on a triflate precursor) | Fluorinated Cyclobutane | nih.gov |

| Electrophilic C-H Arylation | Electrophile (generated via Pd-catalysis) | Iodobenzene | Arylated Cyclobutane | nih.govacs.org |

| Electrophilic Fluorohydroxylation | Electrophilic Fluorinating Agent | Selectfluor in THF/H₂O | Hydroxyfluorinated Cyclobutane | bohrium.com |

Influence of Ring Strain on Reactivity and Rearrangement Processes

Cyclobutane derivatives possess significant ring strain (approximately 26 kcal/mol), which renders them more reactive than their acyclic or larger-ring counterparts. This inherent strain makes the four-membered ring susceptible to cleavage under a variety of conditions, including acidic, basic, thermal, or photochemical activation. researchgate.net When the cyclobutane ring is appropriately substituted, this ring-opening can be followed by skeletal rearrangements, leading to the formation of more complex molecular architectures. researchgate.net

For example, the angle strain in highly substituted systems like perfluorobicyclobutylidene leads to a marked increase in reactivity in cycloaddition reactions compared to less strained acyclic analogues. rsc.org In other cases, the photodissociation of a substituted cyclopropyl (B3062369) iodide (a three-membered ring) shows that ring-opening to an allyl cation can occur following excitation, demonstrating the propensity of strained rings to relieve strain through bond cleavage. acs.org While direct evidence for 3-fluorocyclobutane-1-carboxamide is specific, the general principles of cyclobutane chemistry suggest that forcing conditions or the formation of reactive intermediates could trigger ring-opening or rearrangement pathways. researchgate.net For instance, the treatment of certain substituted cyclobutanes with strong acids can induce protolytic ring-opening reactions. researchgate.net

Table 3: Ring Strain-Driven Reactions in Small Rings

| Reaction Type | Conditions | General Outcome | Reference |

|---|---|---|---|

| Ring Cleavage | Acidic, basic, thermal, photochemical | Formation of acyclic products | researchgate.net |

| Skeletal Rearrangement | Often follows ring-opening | Formation of new cyclic or complex structures | researchgate.net |

| Cycloaddition | Thermal activation | Enhanced reactivity for strained alkenes | rsc.org |

Stereochemical Control in Chemical Transformations

Achieving stereochemical control is a critical challenge and opportunity in the chemistry of this compound analogues. The development of stereoselective methodologies is essential for accessing specific isomers, which may have distinct biological properties.

Transition metal catalysis has emerged as a powerful tool for the synthesis of chiral fluorinated cyclobutanes. researchgate.net A notable example is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, which proceeds with excellent regio- and enantioselectivity to provide chiral α-boryl cyclobutanes. nih.govbohrium.com These versatile intermediates can then be transformed into a wide diversity of enantioenriched fluorinated cyclobutane derivatives. nih.govbohrium.com

The fluorine atom itself can exert a high degree of stereochemical control. In nucleophilic substitution reactions on adjacent carbons, the fluorine atom's poor ability to stabilize a developing positive charge via hyperconjugation, compared to hydrogen, dictates the conformational preference of oxocarbenium ion intermediates. nih.gov This leads to highly stereoselective additions, often favoring 1,2-cis products as the nucleophile attacks along a stereoelectronically preferred trajectory. nih.gov The stereochemistry of existing substituents also plays a crucial role; for instance, during sequential C-H functionalization reactions, the epimerization of the amide directing group to a more stable trans relationship relative to another substituent can be a key strategic step. acs.org

Table 4: Methods for Stereochemical Control

| Method | Principle | Typical Outcome | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Rhodium-catalyzed asymmetric hydroboration | High regio- and enantioselectivity | nih.govbohrium.com |

| Substrate Control | Fluorine's stereoelectronic influence on intermediates | High diastereoselectivity (e.g., 1,2-cis products) | nih.gov |

| Directed Epimerization | Thermodynamic equilibration to a more stable isomer | Control of relative stereochemistry between substituents | acs.org |

Electronic Effects of Fluorine on Reactivity Profiles

This inductive effect has several key consequences:

Bond Polarization: The C-F bond is highly polarized, and fluorine pulls electron density from adjacent carbon atoms. This creates a partial positive charge (δ+) on the carbon skeleton, affecting its susceptibility to nucleophilic or electrophilic attack. researchgate.net

Destabilization of Cations: The electron-withdrawing nature of fluorine destabilizes adjacent positive charges. This property can slow down reactions that proceed through carbocation intermediates. nih.gov

Increased Acidity: The inductive effect increases the acidity of C-H bonds on the same or adjacent carbon atoms.

Modulation of Functional Group Reactivity: The electron withdrawal can decrease the Lewis basicity of nearby functional groups, such as the carbonyl oxygen of the carboxamide, potentially making them more resistant to protonation or oxidation. nih.gov

Bond Strength: The carbon-fluorine bond is exceptionally strong (≈441 kJ mol⁻¹), making fluoride a poor leaving group and contributing to the metabolic stability of the molecule by preventing C-H hydroxylation at the fluorinated position. nih.gov

These electronic effects are fundamental to understanding the behavior of fluorinated cyclobutanes. For example, in computational studies of halo-substituted cyclobutanes, the fluorine substituent was observed to significantly affect charge distribution across the entire ring. researchgate.net The interplay between this strong inductive effect and the hyperconjugative effects of the C-F bond dictates the stability of reactive intermediates and the stereochemical outcome of many reactions. nih.gov

Table 5: Summary of Fluorine's Electronic Effects

| Effect | Description | Consequence on Reactivity | Reference |

|---|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density due to high electronegativity. | Polarizes C-C and C-H bonds; destabilizes adjacent cations; increases acidity of nearby protons. | nih.govresearchgate.netnih.gov |

| High C-F Bond Energy | The C-F bond is significantly stronger than a C-H bond. | Fluoride is a poor leaving group; enhances metabolic stability. | nih.gov |

| Poor Hyperconjugative Donor | The σC–F orbital is a poor donor into an adjacent empty p-orbital. | Influences conformation and stability of carbocation intermediates, leading to high stereoselectivity. | nih.gov |

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature, chemical databases, and patent filings, detailed spectroscopic and crystallographic structural characterization data for the compound This compound (CAS No. 1557203-20-9) is not publicly available.

While the compound is listed by several chemical suppliers, indicating that its synthesis and characterization have been performed, the specific experimental data required to fulfill the requested article outline—including Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra, two-dimensional NMR correlations, and Infrared (IR) or Raman vibrational frequencies—are not reported in accessible peer-reviewed journals, patent documents, or public databases.

Searches for the compound's synthesis and characterization yielded information on structurally related molecules, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) and other fluorinated cyclobutane derivatives. However, this information is not applicable for the specific analysis of this compound.

General principles of the specified analytical techniques are well-established:

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This technique is fundamental for determining the carbon-hydrogen framework and the position of the fluorine atom on the cyclobutane ring. The chemical shifts, signal multiplicities, and coupling constants (J-couplings) between ¹H, ¹³C, and ¹⁹F nuclei would provide definitive evidence for the compound's covalent structure and stereochemistry (cis/trans isomerism).

2D NMR (COSY, HMBC, NOESY): These advanced techniques would be used to establish connectivity between adjacent protons (COSY) and through several bonds (HMBC), as well as spatial proximities between atoms (NOESY), further confirming the structural assignment.

Chiral NMR Shift Reagents: These would be employed to distinguish between enantiomers of this compound if a chiral sample were analyzed, by inducing chemical shift differences between the otherwise indistinguishable mirror-image forms.

Vibrational Spectroscopy (IR and Raman): These methods are used to identify the functional groups present in the molecule. Characteristic absorption bands for the amide group (C=O stretch, N-H stretch, and N-H bend) and the C-F bond would be expected in the spectra.

Without access to the actual experimental data for this compound, a scientifically accurate and detailed article according to the specified outline cannot be generated.

Spectroscopic and Crystallographic Structural Characterization of Fluorocyclobutane Compounds

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. libretexts.orglibretexts.org This precision is possible because the exact mass of an atom is not an integer (except for carbon-12, which is defined as exactly 12.0000 amu), due to the mass defect arising from nuclear binding energies. libretexts.org

For 3-Fluorocyclobutane-1-carboxamide, the molecular formula is C₅H₈FNO. Using the exact masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, and ¹⁹F), a theoretical monoisotopic mass can be calculated. An HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, can measure the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺ in positive ion mode) with a high degree of accuracy, typically within 5 parts per million (ppm). nih.gov By comparing the experimentally measured exact mass with the theoretical mass, the correct molecular formula can be confirmed from a list of possibilities. youtube.com

The process involves ionizing the sample, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and keep the molecular ion intact. The instrument then measures the m/z with high resolution. The resulting data allows for the unambiguous assignment of the elemental formula, a critical step in the characterization of the compound. acs.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈FNO |

| Species (Protonated) | [C₅H₈FNO + H]⁺ |

| Theoretical Exact Mass (Monoisotopic) | 117.05909 u |

| Calculated m/z for [M+H]⁺ | 118.06692 u |

| Hypothetical Experimental m/z | 118.06670 u |

| Mass Difference | 0.00022 u |

| Mass Accuracy | 1.86 ppm |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. springernature.com The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, allowing for the calculation of precise bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, which possesses a chiral center, single-crystal X-ray diffraction is the most reliable method to determine its absolute configuration. nih.govresearchgate.net By analyzing the anomalous scattering of the X-rays, crystallographers can establish the true spatial arrangement of the substituents around the stereocenter(s). researchgate.net This is often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. ed.ac.uk

The analysis would reveal critical structural features of the molecule in the solid state, including:

The conformation of the cyclobutane (B1203170) ring, which is typically puckered rather than planar. nih.gov

The relative orientation (stereochemistry) of the fluorine and carboxamide substituents (i.e., cis or trans).

The planarity of the amide group.

Intermolecular interactions, such as hydrogen bonding between the amide N-H and carbonyl oxygen atoms, which dictate the crystal packing.

While obtaining a single crystal suitable for X-ray diffraction can be a challenge for small molecules, the resulting structural information is unparalleled in its detail and accuracy. nih.govresearchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.6 Å, b = 13.5 Å, c = 8.7 Å, β = 98.9° |

| Volume (V) | 648.0 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Length (C-F) | ~1.40 Å |

| Key Bond Angle (F-C-C) | ~109.5° |

| Flack Parameter | 0.01(4) |

Note: Data in Table 2 is illustrative and based on representative values for similar cyclobutane structures, such as those found for cyclobut-1-ene-1,2-dicarboxylic acid, to demonstrate the type of information obtained from an X-ray crystallographic analysis. rsc.org

Stereochemistry and Conformational Analysis of Fluorocyclobutane Derivatives

Chiral Resolution and Enantiomeric Enrichment Techniques

The separation of racemic mixtures of chiral fluorocyclobutane (B14750743) derivatives into their constituent enantiomers is a critical process for accessing optically active compounds. The most prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture, such as a fluorocyclobutane carboxylic acid or amine, with a chiral resolving agent. wikipedia.org Common resolving agents include naturally derived chiral compounds like tartaric acid and its derivatives, or chiral amines such as brucine (B1667951) and 1-phenylethylamine. wikipedia.org

The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net Once a diastereomer is isolated, the chiral auxiliary is chemically removed to yield the pure enantiomer. The success of this method is highly dependent on the choice of both the resolving agent and the solvent system, which can make the process empirical and sometimes laborious. wikipedia.org

Beyond classical resolution, enzymatic resolution offers a highly selective alternative. Specific enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is valued for its high enantioselectivity under mild reaction conditions.

Another powerful technique for separating enantiomers is chiral column chromatography. researchgate.net In this method, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their effective separation. researchgate.net While effective, this method is often more suitable for analytical purposes or small-scale separations due to the cost and capacity of chiral columns.

Diastereomeric Synthesis and Separation Strategies

Diastereoselective synthesis provides a direct route to specific stereoisomers of fluorocyclobutane derivatives, often circumventing the need for chiral resolution. These strategies aim to control the stereochemical outcome of a chemical reaction to favor the formation of one diastereomer over others. For instance, the synthesis of cis- and trans-3-fluorocyclobutylamines has been achieved selectively from 3-oxocyclobutane carboxylic acid through a multi-step process. researchgate.net

Catalyst-controlled reactions are at the forefront of diastereoselective synthesis. For example, a catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclobutanes has been developed to produce multi-substituted cyclobutanes. nih.gov By selecting either a Cu(I) or Cu(II) catalytic system, the reaction can be directed to selectively yield either 1,1,3-functionalized or 1,2,3-trisubstituted cyclobutanes with high diastereomeric ratios. nih.gov Similarly, Michael additions onto cyclobutene (B1205218) precursors can be controlled to produce N-heterocycle substituted cyclobutanes diastereoselectively. epfl.ch

When a reaction yields a mixture of diastereomers, their separation is typically more straightforward than resolving enantiomers because diastereomers have distinct physical properties. researchgate.net Standard laboratory techniques such as column chromatography, crystallization, and distillation can be employed. researchgate.net For instance, extractive distillation, where an auxiliary substance is added to alter the relative volatility of the diastereomers, has been shown to be an effective industrial-scale separation method for certain cyclobutane (B1203170) derivatives. google.com The choice of separation technique depends on the specific properties of the diastereomeric pair.

Conformational Dynamics and Ring Pucker of the Cyclobutane System

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. dalalinstitute.comnih.gov In this puckered geometry, one carbon atom is out of the plane formed by the other three, with a dihedral angle of puckering that can be around 25-35 degrees. dalalinstitute.com This puckering is not static; the ring undergoes a rapid interconversion between equivalent puckered conformations at room temperature. dalalinstitute.com

The presence of substituents on the ring significantly influences the conformational equilibrium. Substituents can adopt either an axial or an equatorial position relative to the approximate plane of the ring. The energetic preference for one conformation over another is determined by the steric and electronic interactions between the substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformational dynamics of cyclobutane derivatives. acs.orgoup.com By analyzing chemical shifts and coupling constants, particularly 1H-1H and 1H-19F coupling constants, researchers can deduce the preferred conformation and the orientation of substituents. oup.comresearchgate.net For example, temperature-dependent NMR studies can reveal information about the energy barriers of ring inversion. acs.org Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, complement experimental data by providing detailed energetic profiles of different conformations. acs.orgbiorxiv.org

Stereoelectronic Effects of Fluorine on Cyclobutane Conformation

The substitution of a hydrogen atom with fluorine introduces potent stereoelectronic effects that can override traditional steric considerations. The primary effect is driven by the high electronegativity of fluorine, which creates a strong C-F bond dipole and polarizes adjacent C-H and C-C bonds. st-andrews.ac.ukmdpi.com

A key phenomenon governing the conformation of fluorinated acyclic and cyclic systems is the gauche effect. wikipedia.orgchemeurope.com This effect describes the tendency of a conformation with adjacent electronegative substituents in a gauche (60° dihedral angle) orientation to be more stable than the anti (180° dihedral angle) orientation. chemeurope.com The stability of the gauche conformer is often explained by hyperconjugation, where electron density is donated from a σ C-H bonding orbital into an adjacent low-lying σ* C-F antibonding orbital. wikipedia.orgchemeurope.com This interaction is maximized in the gauche arrangement.

In the context of a 3-fluorocyclobutane ring, the fluorine atom's preference for a specific orientation (axial vs. equatorial) is dictated by a balance of steric hindrance and these powerful stereoelectronic interactions. The orientation of the C-F bond can influence the degree of ring puckering and create a molecular dipole. researchgate.netresearchgate.net For instance, hyperconjugative interactions (σCH → σ*CF) can lead to a more rigid ring pucker compared to the non-fluorinated analogue. researchgate.net These effects are critical in designing molecules where a specific three-dimensional structure is required for biological activity.

Impact of Fluorine on Intramolecular Interactions and Secondary Structures

The polarized C-F bond significantly impacts the potential for intramolecular non-covalent interactions. While fluorine is a weak hydrogen bond acceptor, these interactions can still be influential, particularly in specific geometric arrangements. nih.gov More significant are the dipole-dipole interactions and electrostatic attractions that arise from the C-F bond. researchgate.netresearchgate.net

In molecules containing both a fluorine atom and an amino group, such as in 3-fluorocyclobutylamines, the potential for an intramolecular hydrogen bond or other through-space electrostatic interactions between the fluorine and the amine exists. However, experimental data from pKa measurements and X-ray analysis of these compounds suggest that such through-space interactions are not significant in dictating the ground-state conformation, with the inductive effects of fluorine dominating. researchgate.net

Interactive Data Table: Conformational Energy of Cyclobutane

The following table summarizes the key energetic parameters associated with the conformation of the cyclobutane ring.

| Parameter | Value (kcal/mol) | Description |

| Strain Energy | ~26.3 | Total ring strain compared to an acyclic alkane. nih.gov |

| Puckering Barrier | ~1.44 | Energy barrier for the interconversion between two equivalent puckered conformations. |

| Torsional Strain (Planar) | High | Eclipsing interactions between all adjacent C-H bonds in a hypothetical planar structure. |

| Angle Strain (Puckered) | Increased | Bond angles are slightly more compressed (e.g., 88°) than in a planar 90° structure. nih.gov |

| Torsional Strain (Puckered) | Relieved | The puckered conformation staggers the C-H bonds, reducing eclipsing interactions. nih.gov |

Advanced Synthetic Applications and Research Utility of 3 Fluorocyclobutane 1 Carboxamide As a Versatile Building Block

Utilization in the Synthesis of Complex Fluorinated Organic Molecules

The 3-fluorocyclobutane-1-carboxamide scaffold is a prized component in the synthetic chemist's toolbox for constructing complex fluorinated molecules. Its utility stems from the predictable influence of the fluorine atom on the molecule's properties and the chemical versatility of the carboxamide group. The introduction of the fluorinated cyclobutane (B1203170) motif can significantly alter a molecule's conformation, polarity, and lipophilicity. nih.gov

Multigram-scale syntheses of 3-fluorinated cyclobutane building blocks have been developed, starting from commercially available precursors like cyclobutanone. researchgate.net These synthetic routes typically involve nucleophilic fluorination to yield 3-fluorocyclobutanecarboxylic acid, a key intermediate that can be readily converted to the corresponding carboxamide. researchgate.net Further functional group transformations can then be performed on this platform to generate a diverse library of monofluorinated cyclobutane-derived alcohols, amines, bromides, and other valuable intermediates. researchgate.netresearchgate.net

The carboxamide functional group itself serves as a convenient handle for a variety of chemical transformations. It can undergo reduction to form the corresponding amine or be hydrolyzed to the carboxylic acid, providing multiple pathways for elaboration into more complex structures. This versatility allows for its incorporation into larger, more intricate molecular architectures, making it a key building block in drug discovery programs aimed at creating novel, fluorinated drug candidates. nih.govresearchgate.netnih.gov The rigid cyclobutane core provides a defined three-dimensional structure, which is highly desirable for optimizing interactions with biological targets.

Role as a Chiral Scaffold in Asymmetric Synthesis

Chirality is a critical consideration in drug design, as different enantiomers of a molecule can have vastly different biological activities. The this compound scaffold can serve as a chiral building block for the asymmetric synthesis of enantiomerically pure compounds. Accessing these chiral derivatives is crucial for developing selective therapeutic agents.

Several strategies have been employed to obtain enantiopure fluorinated cyclobutanes. One common method is the chiral resolution of a racemic mixture. wikipedia.org This process involves reacting the racemic compound, such as a carboxylic acid precursor to the amide, with a chiral resolving agent (e.g., a chiral amine like (+)-cinchotoxine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the resolving agent is removed to yield the individual, pure enantiomers. wikipedia.org

Beyond resolution, catalytic asymmetric transformations are being developed to directly synthesize enantioenriched four-membered carbocycles. researchgate.net While the direct asymmetric synthesis of this compound is a specific challenge, methods developed for related structures, such as α-fluoroalkyl-α-amino acids, provide a roadmap. nih.gov These approaches often utilize chiral catalysts to control the stereochemical outcome of a reaction, converting an achiral starting material into a chiral product with high enantiomeric excess. nih.gov For example, stereoselective routes to various cyclobutane amino acids have been successfully developed, demonstrating the feasibility of controlling stereochemistry in this class of compounds. nih.gov

Integration into Peptidomimetics and Foldamer Structures

Peptidomimetics—molecules that mimic the structure and function of natural peptides—and foldamers—sequence-specific oligomers that adopt well-defined secondary structures—are at the forefront of materials science and drug discovery. The rigid, fluorinated cyclobutane scaffold is an attractive building block for these applications. By replacing natural amino acids with constrained mimics like this compound derivatives, researchers can design novel structures with enhanced stability, predictable conformations, and unique biological activities. researchgate.netnih.gov

The incorporation of fluorinated amino acids into peptide chains can influence the preferred rotameric species along the peptide backbone, thereby guiding the peptide's secondary structure. nih.gov The 3-fluorocyclobutane core acts as a conformationally constrained analogue of natural amino acids, and its integration can lead to the formation of stable helices, sheets, or turns that might not be accessible with standard proteinogenic amino acids. researchgate.netnih.gov This strategy has been used to develop fluorinated analogues of γ-aminobutyric acid (GABA) and other amino acids for use as tools in peptidomimetic chemistry. researchgate.net

Foldamers are designed to replicate the complex, folded architectures of proteins and nucleic acids. duke.edu The synthesis of these structures relies on building blocks that promote specific, predictable folding patterns. The defined geometry of the cyclobutane ring, combined with intermolecular forces influenced by the fluorine atom, makes 3-fluorocyclobutane-based monomers excellent candidates for constructing novel foldamer backbones. nih.govnih.gov These synthetic oligomers can be designed to present functional groups in precise three-dimensional arrangements, creating opportunities for molecules that can bind to biological targets like proteins and nucleic acids with high specificity. duke.edu The development of fluorinated macrocyclic peptides and peptidomimetics is a growing area of interest, highlighting the power of combining fluorination and conformational constraint to tune the properties of peptidic drug leads. rsc.orgresearchgate.net

Development of Fluorinated Radiotracers for Molecular Imaging Research

One of the most significant applications of the 3-fluorocyclobutane scaffold is in the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. The synthetic amino acid analogue anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), a derivative of the title compound, has become an important PET tracer for oncologic imaging. nih.govnih.gov

The development of a successful PET tracer hinges on the ability to efficiently incorporate a short-lived positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F, half-life ≈ 110 minutes), into a target molecule. The radiosynthesis of [¹⁸F]FACBC is a well-established process that serves as a model for labeling related carboxamides. emory.edu

The process typically begins with the production of the [¹⁸F]fluoride ion in a cyclotron. nih.gov The key chemical step is a nucleophilic fluorination reaction. A precursor molecule, such as syn-1-(tert-butyl-carbamate)-3-(trifluoromethanesulfonoxy)-1-cyclobutane-1-carboxylic acid methyl ester, is reacted with K[¹⁸F]F complexed with a phase-transfer catalyst like Kryptofix 2.2.2. nih.gov This reaction displaces the triflate leaving group with the ¹⁸F atom. Subsequent hydrolysis steps remove the protecting groups to yield the final radiotracer, which is then purified to ensure it is suitable for clinical use. nih.gov Automated synthesis modules have been developed to perform this process efficiently, providing high radiochemical purity and specific activity. nih.gov

Table 1: Radiosynthesis of anti-[¹⁸F]FACBC

| Step | Description | Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Production of [¹⁸F]Fluoride | Cyclotron bombardment of [¹⁸O]H₂O | nih.gov |

| 2 | Nucleophilic Fluorination | K[¹⁸F]F/Kryptofix 2.2.2, Precursor | nih.gov |

| 3 | Hydrolysis & Purification | Acid or base hydrolysis, HPLC | nih.gov |

This table provides a generalized overview of the radiosynthesis process.

The utility of [¹⁸F]FACBC as a tumor imaging agent is rooted in its interaction with amino acid transporters, which are often overexpressed in cancer cells to meet their high metabolic demands. nih.govsnmjournals.org Unlike natural amino acids, synthetic analogues like [¹⁸F]FACBC are typically not metabolized, allowing them to accumulate in tumor cells to high concentrations. nih.gov

Studies have shown that [¹⁸F]FACBC is transported into cells primarily by the sodium-dependent Alanine-Serine-Cysteine transporter 2 (ASCT2) and the sodium-independent L-type amino acid transporter 1 (LAT1). snmjournals.org In vitro studies using various cancer cell lines, such as human DU-145 prostate tumor cells, have confirmed this transport mechanism. nih.gov The uptake of [¹⁸F]FACBC in these cells can be blocked by an excess of other natural amino acids, confirming its reliance on these transporter systems. nih.gov This selective uptake allows PET imaging with [¹⁸F]FACBC to differentiate tumor tissue from surrounding normal tissue, which generally shows lower levels of amino acid transport. nih.govsnmjournals.orgnih.gov For instance, in brain tumor imaging, [¹⁸F]FACBC shows high tumor-to-brain ratios because it is effectively transported into tumor cells but has low uptake in healthy brain tissue. nih.gov

Table 2: Amino Acid Transporter Selectivity of anti-[¹⁸F]FACBC

| Transporter System | Role in [¹⁸F]FACBC Uptake | Evidence | Reference |

|---|---|---|---|

| System L | Major transporter | Inhibition by specific L-type substrates (e.g., BCH) | nih.gov |

| System ASC | Major transporter | Primary mediation via Na⁺-dependent transport | snmjournals.org |

| System A | Minor or no role | Little inhibition by A-type specific substrates (e.g., MeAIB) | nih.gov |

This table summarizes the primary amino acid transporter systems involved in the cellular uptake of [¹⁸F]FACBC.

Influence of this compound Scaffold on Molecular Recognition and Ligand Binding (Chemical Perspective)

From a chemical perspective, the this compound scaffold exerts a profound influence on molecular recognition and ligand binding through a combination of steric and electronic effects. The strategic placement of a fluorine atom can dramatically alter a ligand's interaction with its protein target. nih.gov

Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This polarity can lead to favorable electrostatic and multipolar interactions with protein residues. soci.org For instance, the fluorine atom can act as a hydrogen bond acceptor and engage in interactions with backbone amides or polar side chains within a protein's binding pocket. researchgate.net Furthermore, the introduction of fluorine can affect the pKa of nearby functional groups, which can be critical for optimizing binding affinity and pharmacokinetic properties. ucd.ie

Design Principles for Modulating Metabolic Stability in Fluorinated Cyclobutanes

The metabolic stability of a drug candidate is a critical parameter in medicinal chemistry, significantly influencing its pharmacokinetic profile, including half-life and bioavailability. researchgate.net The incorporation of a cyclobutane ring is a recognized strategy for enhancing metabolic stability in drug candidates. nih.gov These rigid, strained ring systems can improve pharmacokinetic properties by restricting conformation and acting as bioisosteric replacements for more metabolically vulnerable groups. nih.govnih.gov Further strategic fluorination of the cyclobutane scaffold presents a powerful tool for modulating metabolic outcomes. The design principles for enhancing metabolic stability in fluorinated cyclobutanes revolve around leveraging the unique properties of both the cyclobutane ring and the fluorine atom to block or alter metabolic pathways.

A primary principle in designing metabolically stable fluorinated cyclobutanes is the strategic placement of fluorine atoms to block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. pressbooks.pubnih.gov Unsubstituted aliphatic rings, including cyclobutanes, can be prone to oxidation. pressbooks.pub The introduction of fluorine, with its high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond (approximately 105-130 kcal/mol), can effectively shield these "metabolic soft spots" from enzymatic attack. pressbooks.pubmdpi.comhyphadiscovery.com For instance, replacing a metabolically labile hydrogen atom with fluorine can prevent hydroxylation, a common metabolic pathway. This strategy has been shown to be effective; in one case, a difluorinated analogue of a cyclobutyl-containing drug candidate demonstrated significant improvements in both metabolic stability and in vivo exposure by reducing the ring's susceptibility to oxidation.

However, the influence of fluorination on metabolic stability is not always straightforward and can be highly dependent on the molecular context. acs.orgnih.gov While fluorination is a widely used strategy, its success is contingent on the position and number of fluorine atoms. Studies have shown that the effect can be inconsistent. acs.org For example, the replacement of a tert-butyl group with a trifluoromethyl-cyclobutane (CF3-cyclobutane) moiety in different bioactive compounds resulted in varied effects on metabolic stability, in some cases increasing it and in others decreasing it. acs.org This highlights that there is no universal rule, and the electronic effects of the fluorine atom on the rest of the molecule must be carefully considered. pressbooks.pub

While the C-F bond is robust, designers must also consider the possibility of metabolic defluorination, which can sometimes lead to the formation of reactive or toxic metabolites. nih.govmdpi.com The departure of fluoride (B91410) can be facilitated by certain metabolic intermediates. nih.gov Therefore, a comprehensive metabolic profiling of any new fluorinated cyclobutane candidate is essential to ensure that blocking one metabolic pathway does not open up another, more problematic one.

In the context of This compound , these principles suggest that the fluorine atom at the 3-position is strategically placed to block potential oxidation on the cyclobutane ring. The carboxamide functional group itself can be susceptible to hydrolysis by amidases. pressbooks.pub While the fluorine atom is distant from the amide bond, its electron-withdrawing nature could subtly influence the electronic environment of the entire molecule. The metabolic fate of this compound would likely depend on the relative rates of amide hydrolysis versus any potential, albeit likely slow, oxidation of the fluorinated ring.

Below is a data table illustrating the variable impact of fluorination and cyclobutane modification on metabolic stability from selected studies.

| Compound Modification | Original Compound | Modified Compound | Observed Effect on Metabolic Stability | Reference |

| Fluorination of Cyclobutane Analog | Cyclobutyl-containing MCHR1 inhibitor | Difluorinated cyclobutyl analogue (BMS-814580) | Major improvement in exposure and metabolic stability. | |

| Bioisosteric Replacement with Fluorinated Cyclobutane | Tebutam (containing a tert-butyl group) | CF3-cyclobutane analogue of Tebutam | Decrease in metabolic stability. | acs.org |

| Bioisosteric Replacement with Fluorinated Cyclobutane | Butenafine (containing a tert-butyl group) | CF3-cyclobutane analogue of Butenafine | Increase in metabolic stability. | acs.org |

| Bioisosteric Replacement of Cyclobutane | IDO1 inhibitor with cyclobutane (CyBu 36) | IDO1 inhibitor with oxetane (B1205548) (37) | Greatly improved metabolic stability and solubility. | nih.gov |

Emerging Trends and Future Research Directions

Development of Novel Stereoselective Fluorination Methods

The precise control of stereochemistry during the introduction of fluorine onto the cyclobutane (B1203170) core is critical for dictating the ultimate biological activity and material properties of the final compound. Recent research has emphasized the development of sophisticated stereoselective fluorination techniques applicable to cyclobutane systems.

A significant advancement lies in the realm of transition-metal-catalyzed reactions. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been demonstrated as a powerful method for producing chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with high regio- and enantioselectivity. nih.govbohrium.combohrium.com These intermediates serve as versatile platforms for the synthesis of a diverse array of enantioenriched fluorinated cyclobutane derivatives. nih.govbohrium.com The key to this transformation is the use of a rhodium catalyst with a chiral ligand, which directs the hydroboration to a specific face of the cyclobutene (B1205218).

Another promising avenue is the use of palladium catalysis for the direct fluorination of unactivated C(sp³)–H bonds. beilstein-journals.orgnih.gov This approach, often guided by a directing group, allows for the site-selective introduction of fluorine at positions that are otherwise difficult to access. While challenges remain in achieving high enantioselectivity for all substrates, this method holds considerable promise for the late-stage fluorination of complex molecules containing a cyclobutane ring.

The table below summarizes some of the key recent developments in stereoselective fluorination methods applicable to cyclobutane derivatives.

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Asymmetric Hydroboration | Rhodium catalysis with chiral ligands | Provides chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. | nih.govbohrium.combohrium.com |

| Direct C(sp³)–H Fluorination | Palladium catalysis with directing groups | Enables site-selective fluorination of unactivated C-H bonds. | beilstein-journals.orgnih.gov |

| Enantioselective Fluorination of β-Ketoesters | Scandium(III)/N,N'-dioxide complex | High yields and enantioselectivities for the synthesis of 3-fluoro-2-oxindoles, a related scaffold. | beilstein-journals.org |

| Nucleophilic Fluorination | Cesium fluoride (B91410) (CsF) | Effective for the fluorination of triflate precursors, minimizing elimination side reactions. acs.org | acs.org |

Exploration of Unprecedented Chemical Transformations of Cyclobutane-1-carboxamide Scaffolds

Beyond the synthesis of the core 3-fluorocyclobutane-1-carboxamide structure, current research is actively exploring novel chemical transformations to further diversify this scaffold. The inherent ring strain of the cyclobutane system can be harnessed to drive unique chemical reactions that are not readily accessible with larger, more stable ring systems. researchgate.net

One area of intense investigation is the development of ring-opening reactions. researchgate.net Under specific conditions, the cyclobutane ring can be selectively cleaved to generate highly functionalized acyclic or larger cyclic structures. This strategy provides a powerful tool for accessing complex molecular architectures that would be challenging to synthesize through traditional linear routes.

Furthermore, C–H functionalization logic is being applied to pre-existing cyclobutane carboxamides to install additional functional groups with high levels of stereocontrol. acs.org By utilizing the carboxamide as a directing group, it is possible to selectively activate and functionalize specific C–H bonds on the cyclobutane ring, leading to the rapid generation of a library of analogs with diverse substitution patterns.

The table below highlights some of the innovative chemical transformations being explored for cyclobutane scaffolds.

| Transformation | Key Reagents/Conditions | Outcome | Reference(s) |

| Ring-Opening Metathesis | Grubbs catalyst | Formation of functionalized divinylcycloalkanes from annelated cyclobutene derivatives. | researchgate.net |

| C–H Functionalization | Palladium catalysis with directing groups | Direct installation of functional groups on the cyclobutane ring with facial control. | acs.org |

| [2+2] Cycloadditions | Photochemical or transition-metal catalysis | Synthesis of complex polycyclic systems containing a cyclobutane core. mdpi.comnih.gov | mdpi.comnih.gov |

| Diels-Alder Reactions | Cyclobutene dienophiles | Formation of [4+2] adducts, with stereoselectivity influenced by substituents on the cyclobutene ring. rsc.org | rsc.org |

Synergistic Integration of Synthetic and Computational Methodologies

The interface of synthetic organic chemistry and computational modeling is proving to be a particularly fertile ground for advancing the chemistry of fluorinated cyclobutanes. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are increasingly being used to predict reaction outcomes, elucidate reaction mechanisms, and understand the conformational preferences of these strained ring systems. acs.orgacs.org

For instance, computational studies can help rationalize the observed stereoselectivity in fluorination reactions by modeling the transition state energies of different reaction pathways. This insight can then guide the design of more selective catalysts and reaction conditions. Similarly, computational analysis of the conformational landscape of this compound and its derivatives can provide valuable information about how these molecules might interact with biological targets, thereby aiding in the design of new therapeutic agents. nih.gov

The synergy between experimental and computational approaches is accelerating the pace of discovery in this field. Synthetic chemists can use computational predictions to prioritize experiments, while computational chemists can use experimental results to refine their models, leading to a powerful feedback loop that drives innovation.

Advancement in Fluorinated Cyclobutane Scaffold Design for Chemical Research

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of novel chemical entities with applications in medicinal chemistry and materials science. nih.govnih.gov Researchers are actively exploring new ways to incorporate the this compound motif and related structures into larger, more complex molecules.

One key area of focus is the use of fluorinated cyclobutanes as bioisosteres for more common structural motifs, such as phenyl rings. The cyclobutane ring can mimic the spatial arrangement of a phenyl group while offering improved physicochemical properties, such as increased solubility and metabolic stability. researchgate.net The introduction of a fluorine atom further enhances these properties, making fluorinated cyclobutanes particularly valuable in drug discovery programs. researchgate.netbohrium.com

Furthermore, libraries of diverse 3D fragments based on the cyclobutane scaffold are being synthesized to support fragment-based drug discovery efforts. nih.gov These libraries provide a rich source of novel chemical matter for screening against a wide range of biological targets. The development of efficient and versatile synthetic routes to this compound and its derivatives is crucial for populating these libraries with high-quality, drug-like molecules.

The table below outlines some of the key applications and design strategies for fluorinated cyclobutane scaffolds.

| Application/Strategy | Description | Key Advantages | Reference(s) |

| Bioisosteric Replacement | Use of cyclobutane rings to mimic other structural motifs, such as phenyl rings. | Improved physicochemical properties (e.g., solubility, metabolic stability). | researchgate.net |

| 3D Fragment Libraries | Synthesis of diverse collections of small, cyclobutane-containing molecules for fragment-based drug discovery. | Provides novel chemical matter with high 3D character for screening. | nih.gov |

| Conformationally Restricted Scaffolds | The rigid cyclobutane ring locks molecules into specific conformations. | Can lead to increased potency and selectivity for biological targets. | nih.govnih.gov |

| Building Blocks for Complex Synthesis | Use of functionalized cyclobutanes as starting materials for the synthesis of more complex molecules. | Provides access to unique molecular architectures. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Q & A

How can researchers optimize the synthesis of 3-Fluorocyclobutane-1-carboxamide to improve yield and purity?

Answer:

The synthesis of fluorinated cyclobutane derivatives often involves challenges such as controlling regioselectivity during fluorination and stabilizing reactive intermediates. A methodological approach includes:

- Fluorination Strategies : Use electrophilic fluorinating agents (e.g., Selectfluor®) under controlled temperature (-20°C to 0°C) to minimize side reactions .

- Cyclobutane Ring Formation : Employ [2+2] photocycloaddition or strain-driven ring-closing metathesis, followed by carboxamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- Purification : Utilize reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound from byproducts .

Basic vs. Advanced : Basic synthesis focuses on reagent selection and stepwise protocols; advanced research may involve computational modeling to predict transition states for fluorination .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environment (δ ~ -180 to -220 ppm for CF groups) and confirms substitution patterns .

- ¹H-¹³C HSQC : Resolves cyclobutane ring proton-carbon correlations, critical for stereochemical assignment .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 176.08) and fragmentation patterns to validate the carboxamide moiety .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups .

Data Contradiction Tip : If ¹H NMR shows unexpected splitting, consider dynamic ring puckering effects or impurities from incomplete fluorination .

How can computational methods predict the reactivity of this compound in drug discovery?

Answer:

Advanced computational workflows include:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate fluorine’s electron-withdrawing effects on cyclobutane ring strain and carboxamide nucleophilicity .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with kinases) to assess conformational flexibility and hydrogen-bonding interactions mediated by the carboxamide group .

- SAR Analysis : Use QSAR models to correlate substituent position (e.g., meta- vs. para-fluorine) with biological activity .

Note : Validate predictions with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies between computational and experimental data .

What strategies address contradictory biological activity data for this compound analogs?

Answer:

Contradictions often arise from assay variability or compound stability. Mitigation strategies:

- Standardized Assays : Replicate activity tests across multiple cell lines (e.g., HEK293 vs. HeLa) with controls for fluorinated compound degradation .

- Metabolite Profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., free cyclobutane carboxylic acid) that may skew results .

- Crystallography : Resolve target-ligand co-crystal structures to confirm binding modes and rule out off-target effects .

Example : If analog A shows IC₅₀ = 10 nM in one study but 100 nM in another, assess buffer pH effects on carboxamide protonation .

What safety protocols are critical for handling this compound in the lab?

Answer:

Fluorinated compounds require stringent safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile fluorinating agents .

- Storage : Keep the compound in airtight containers under nitrogen at -20°C to prevent moisture-induced hydrolysis .

- Spill Response : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous chemical channels .

Advanced Note : Conduct Ames tests for mutagenicity if the compound is a drug candidate, as fluorinated aromatics may intercalate DNA .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

Methodological steps include:

- Scaffold Modification : Synthesize analogs with varying fluorine positions (e.g., 2-fluoro vs. 3-fluoro) and carboxamide substituents (e.g., methyl vs. phenyl) .

- Biological Screening : Test analogs against target enzymes (e.g., proteases) using fluorescence-based assays to quantify inhibition constants (Kᵢ) .

- Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

Contradiction Management : If SAR data conflicts with docking predictions, re-evaluate force field parameters or solvation models in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.